

Introduction: The Significance of the Strained Ring

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Methylcyclopropan-1-ol**

Cat. No.: **B3055031**

[Get Quote](#)

The cyclopropane motif, a fundamental three-membered carbocycle, is a privileged structural element in a multitude of biologically active molecules and approved pharmaceuticals.^[1] Its inherent ring strain, approximately 27.5 kcal/mol, provides a unique thermodynamic driving force for a variety of chemical transformations, making cyclopropane-containing molecules versatile intermediates in organic synthesis.^[2] **2-Methylcyclopropan-1-ol**, a simple yet functionally rich derivative, embodies this potential. As a chiral alcohol, it possesses two stereocenters, leading to the existence of four possible stereoisomers. This guide provides a comprehensive technical overview of **2-Methylcyclopropan-1-ol**, from its stereospecific synthesis and physicochemical properties to its characteristic reactivity and potential applications, offering field-proven insights for its strategic deployment in complex molecule synthesis.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's fundamental properties is a prerequisite for its effective use in synthesis and development. The key physicochemical and computed properties of **2-Methylcyclopropan-1-ol** are summarized below.

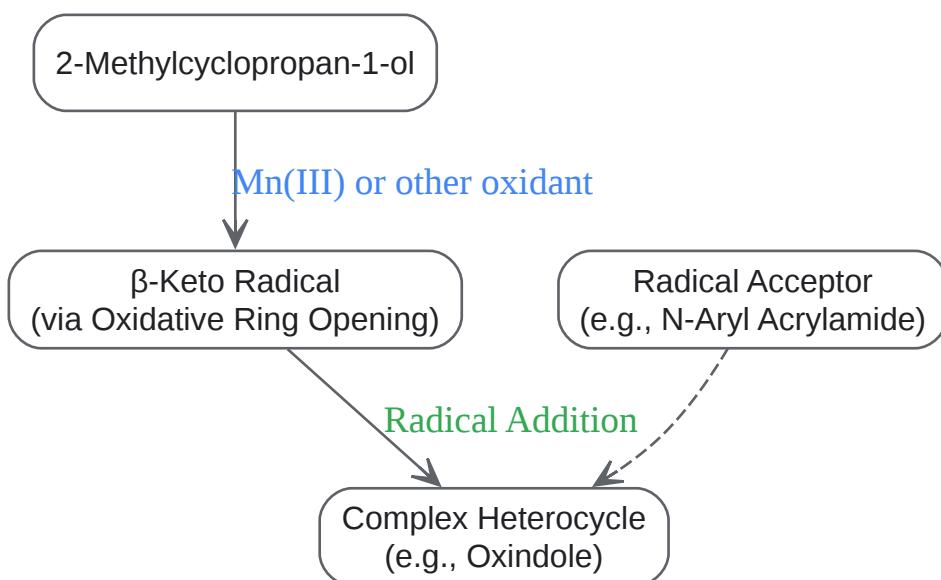
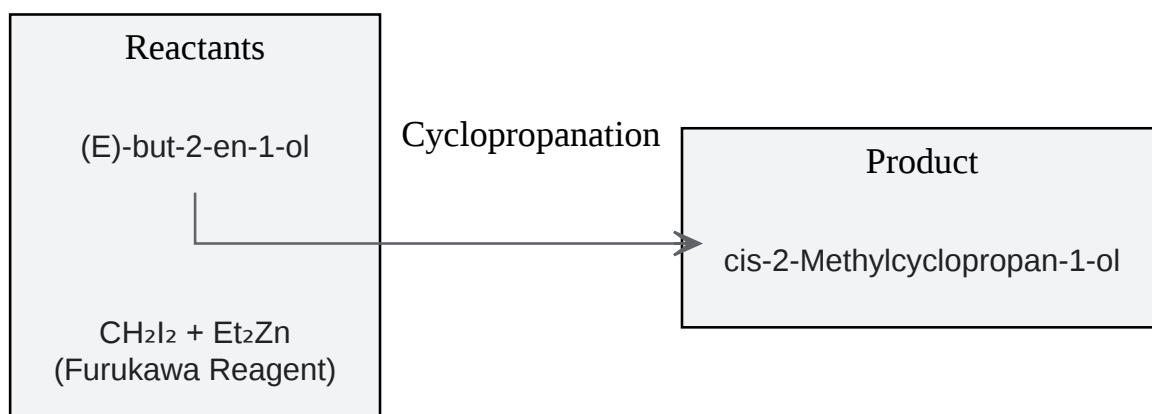
Data Presentation: Core Properties

Property	Value	Source
IUPAC Name	2-methylcyclopropan-1-ol	PubChem[3]
Molecular Formula	C ₄ H ₈ O	PubChem[3]
Molecular Weight	72.11 g/mol	PubChem[3]
CAS Number	62808-70-2	PubChem[3]
Exact Mass	72.057514874 Da	PubChem[3]
XLogP3-AA	0.5	PubChem[3]
Hydrogen Bond Donor Count	1	PubChem[3]
Hydrogen Bond Acceptor Count	1	PubChem[3]
Rotatable Bond Count	0	PubChem[3]

Spectroscopic Characterization

Spectroscopic analysis provides an empirical fingerprint for the molecule, confirming its structure and purity. While a dedicated public spectrum for **2-methylcyclopropan-1-ol** is not readily available, a detailed prediction based on established principles and data from analogous structures is presented.

Spectroscopic Method	Expected Observations
¹ H NMR	~0.2-0.8 ppm (m, 3H): Cyclopropyl C-H protons. The diastereotopic protons on C3 would appear as complex multiplets. The C2 proton would also be in this region. ~1.1 ppm (d, 3H): Methyl group protons, split by the adjacent C2 proton. ~3.0-3.5 ppm (m, 1H): The proton on the carbinol carbon (C1), shifted downfield by the adjacent oxygen. Variable (br s, 1H): The hydroxyl proton; its chemical shift is concentration and solvent-dependent.
¹³ C NMR	~10-20 ppm: Three signals corresponding to the cyclopropyl carbons (C1, C2, C3). ~15 ppm: Methyl carbon.
IR Spectroscopy (cm ⁻¹)	~3600-3200 (broad): Characteristic O-H stretching vibration due to hydrogen bonding. ^[4] ~3100-3000: C-H stretching of the cyclopropyl ring. ~2960-2850: C-H stretching of the methyl group. ^[4] ~1050-1000: C-O stretching of the primary alcohol. ^[4]
Mass Spectrometry (EI)	m/z 72: Molecular ion peak [M] ⁺ . m/z 57: Loss of the methyl group (-CH ₃). m/z 43: A likely base peak resulting from alpha-cleavage, corresponding to the [C ₃ H ₇] ⁺ fragment. ^[5] m/z 54: Loss of water (-H ₂ O) from the molecular ion.



Stereospecific Synthesis: The Simmons-Smith Reaction

The preparation of **2-methylcyclopropan-1-ol** is most reliably achieved via the Simmons-Smith cyclopropanation of an alkene.^[6] This reaction is a cornerstone of cyclopropane synthesis due to its stereospecificity, meaning the stereochemistry of the starting alkene is preserved in the product.^[6]

Causality in Synthesis: The Role of the Hydroxyl Group

When using an allylic alcohol like (E)-but-2-en-1-ol (crotyl alcohol) as the substrate, the hydroxyl group plays a critical directing role. The organozinc reagent coordinates to the oxygen atom, delivering the methylene group to the same face of the double bond.^[1] This chelation control results in high syn diastereoselectivity, predominantly yielding the cis (or syn) isomer of **2-methylcyclopropan-1-ol**.^[1]

For enhanced reactivity and yield, the Furukawa modification, which employs diethylzinc (Et_2Zn) and diiodomethane (CH_2I_2), is often superior to the classical zinc-copper couple.^{[1][6]} The homogeneous nature of the Furukawa reagent system facilitates more consistent and reproducible outcomes.^[1]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-Methylcyclopropan-1-ol | C₄H₈O | CID 13410810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. infrared spectrum of 2-methylpropan-1-ol C₄H₁₀O (CH₃)₂CHCH₂OH prominent wavenumbers cm⁻¹ detecting ? functional groups present finger print for identification of isobutyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. mass spectrum of 2-methylpropan-1-ol C₄H₁₀O (CH₃)₂CHCH₂OH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Introduction: The Significance of the Strained Ring]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3055031#properties-of-2-methylcyclopropan-1-ol\]](https://www.benchchem.com/product/b3055031#properties-of-2-methylcyclopropan-1-ol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com